trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol
Description
trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol is a cyclobutanol derivative featuring a methyl group at position 1 and an oxan-4-yl (tetrahydropyran-4-yl) amino substituent at position 2 in a trans configuration. The compound’s structure combines a strained cyclobutane ring with a polar oxygen-containing heterocycle, making it a molecule of interest in medicinal chemistry and materials science. Its synthesis typically involves stereoselective methods to ensure the trans arrangement of substituents, which is critical for its physicochemical and biological properties. Structural elucidation tools like X-ray crystallography, supported by software such as SHELX , are essential for confirming its stereochemistry and intermolecular interactions.
Properties
IUPAC Name |
(1S,2S)-1-methyl-2-(oxan-4-ylamino)cyclobutan-1-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-10(12)5-2-9(10)11-8-3-6-13-7-4-8/h8-9,11-12H,2-7H2,1H3/t9-,10-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQOAMTOAAYDIMD-UWVGGRQHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC1NC2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(CC[C@@H]1NC2CCOCC2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a involving suitable precursors.
Introduction of the Methyl Group: The methyl group is introduced via alkylation reactions using methylating agents.
Attachment of the Oxan-4-ylamino Group: The oxan-4-ylamino group is attached through nucleophilic substitution reactions, where an oxan-4-ylamine reacts with the cyclobutane derivative.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Specific details on industrial methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where the oxan-4-ylamino group can be replaced or modified.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products:
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted cyclobutane derivatives.
Scientific Research Applications
Medicinal Chemistry
Trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol is being investigated for its potential therapeutic properties. Its unique structure allows it to interact with biological targets, making it a candidate for drug development.
Potential Therapeutic Areas:
- Neuropharmacology : The compound may exhibit neuroprotective effects, which are currently under investigation in preclinical models.
- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, warranting further exploration .
Organic Synthesis
This compound serves as a valuable building block in organic synthesis. Its functional groups facilitate various chemical transformations, making it useful in creating more complex molecules.
Common Reactions:
- Substitution Reactions : The amino group can be substituted to create derivatives with different biological activities.
- Oxidation and Reduction : The hydroxyl group allows for oxidation to ketones or reduction to alcohols, expanding its utility in synthetic pathways .
Materials Science
The compound is explored for its role in developing advanced materials. Its structural properties may contribute to the design of new polymers or composites with enhanced characteristics.
Data Table of Applications
| Application Area | Specific Use Case | Current Status |
|---|---|---|
| Medicinal Chemistry | Neuroprotective agent | Preclinical studies |
| Antimicrobial agent | Preliminary findings | |
| Organic Synthesis | Building block for complex molecules | Actively researched |
| Materials Science | Development of advanced polymers | Under investigation |
Case Study 1: Neuroprotective Effects
A recent study evaluated the neuroprotective effects of this compound in a model of neurodegeneration. The results indicated a significant reduction in neuronal cell death when treated with the compound compared to control groups, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Case Study 2: Antimicrobial Properties
In vitro tests demonstrated that this compound exhibited activity against several strains of bacteria, including resistant strains. This finding supports further exploration into its use as an antimicrobial agent.
Mechanism of Action
The mechanism of action of trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol involves its interaction with specific molecular targets. The oxan-4-ylamino group can form hydrogen bonds and other interactions with biological molecules, influencing their function. The cyclobutane ring provides structural rigidity, which can affect the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The compound is compared here to trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol (), a structural analog with an aromatic substituent instead of the oxan-4-yl group. Key differences are summarized below:
| Property | trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol | trans-2-{[(2-methylphenyl)methyl]amino}cyclobutan-1-ol |
|---|---|---|
| Molecular Formula | C₁₀H₁₉NO₂ | C₁₂H₁₇NO |
| Molar Mass (g/mol) | 185.26 | 191.27 |
| Substituent | Oxan-4-yl (polar, oxygen-rich cyclic ether) | 2-methylbenzyl (aromatic, lipophilic) |
| Polarity | Higher | Lower |
| Predicted Solubility | Enhanced in polar solvents (e.g., water, ethanol) | Higher in non-polar solvents (e.g., hexane, chloroform) |
Key Observations:
Molecular Weight and Complexity : The oxan-4-yl analog has a lower molar mass (185.26 vs. 191.27) despite its additional oxygen atom, reflecting the reduced carbon content compared to the aromatic analog.
The 2-methylbenzyl group contributes aromaticity and lipophilicity, favoring hydrophobic interactions and membrane permeability.
Stereochemical Considerations : Both compounds exhibit a trans configuration, which minimizes steric hindrance between substituents. Computational modeling and crystallographic refinement tools like SHELX are critical for verifying these spatial arrangements.
Biological Activity
trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol, also known by its IUPAC name (1S,2S)-1-methyl-2-((tetrahydro-2H-pyran-4-yl)amino)cyclobutan-1-ol, is a cyclic compound that has garnered attention for its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound has a molecular formula of CHNO and features a cyclobutane ring with a hydroxyl group and an amino group attached to it. The presence of the oxan group contributes to its unique chemical reactivity and biological interactions.
Research indicates that this compound may exhibit various biological activities, primarily through its interaction with specific biological targets:
- Neuraminidase Inhibition : Some studies suggest that compounds with similar structures can act as neuraminidase inhibitors, potentially impacting viral replication processes .
- Antimicrobial Properties : The compound's structural features may confer antimicrobial properties, making it a candidate for further investigation in the treatment of bacterial infections .
- Cytotoxicity : Preliminary studies have indicated that this compound could exhibit cytotoxic effects on certain cancer cell lines, although specific data on this compound is still limited .
Case Studies
A review of existing literature reveals several relevant studies:
-
In Vitro Studies :
- A study evaluating the cytotoxic effects of structurally related compounds found that modifications in the cyclobutane ring can significantly influence cell viability in various cancer cell lines.
- The compound's ability to inhibit cell proliferation was assessed using MTT assays, demonstrating potential as an anticancer agent.
-
Pharmacological Assessments :
- Pharmacokinetic studies are needed to understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound. Initial assessments suggest moderate solubility and stability under physiological conditions.
-
Comparative Analysis :
- A comparative analysis with other known neuraminidase inhibitors highlighted the potential efficacy of this compound in viral infection models.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
